molecular formula C15H24 B1198088 beta-Neoclovene CAS No. 56684-96-9

beta-Neoclovene

Cat. No. B1198088
CAS RN: 56684-96-9
M. Wt: 204.35 g/mol
InChI Key: BUDWHMNUSAOQBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-Neoclovene, also known as B-neoclovene, belongs to the class of organic compounds known as bicyclic monoterpenoids. These are monoterpenoids containing exactly 2 rings, which are fused to each other. Beta-Neoclovene is considered to be a practically insoluble (in water) and relatively neutral molecule. Beta-Neoclovene has been primarily detected in saliva. Within the cell, Beta-neoclovene is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, Beta-neoclovene can be found in tea. This makes Beta-neoclovene a potential biomarker for the consumption of this food product.
Beta-Neoclovene is a sesquiterpene.

Scientific Research Applications

Betulinic Acid: Anticancer Therapy

Betulinic acid, a naturally occurring compound similar to beta-Neoclovene, shows significant promise in cancer therapy. Its antitumor properties directly affect cancerous cells' mitochondria, offering an alternative when traditional chemotherapy fails. This compound is under development with the support of the U.S. National Cancer Institute, highlighting its potential in cancer therapeutics (Ali-Seyed et al., 2016).

Regulation of Pancreatic Beta-Cell Mass

Research on beta-cell mass regulation is crucial for understanding diabetes. The process of neogenesis, the formation of new beta cells, is significant in compensating for increased insulin demands. This research could be relevant for understanding how beta-Neoclovene might impact beta-cell mass in diabetes treatment (Bouwens & Rooman, 2005).

Stimulated Endocrine Cell Proliferation

Studies on the stimulation of human beta-cell neogenesis in vivo are critical for diabetes research. Understanding how beta-Neoclovene might affect these processes could be beneficial in developing new therapeutic approaches for diabetes (Tyrberg et al., 2001).

Radiopharmaceuticals

Exploration of unconventional nuclides for radiopharmaceuticals is an area where compounds like beta-Neoclovene could potentially play a role. These studies focus on developing novel diagnostic and therapeutic drugs for various diseases (Holland et al., 2010).

Integrin Targeting and Endocytosis

Research on template assembled cyclopeptides for integrin targeting and endocytosis in metastasis and tumor-induced angiogenesis might provide insights into how beta-Neoclovene could be used in similar contexts (Boturyn et al., 2004).

Betulin and Cholesterol in Anti-Tumor Therapy

Betulin, closely related to beta-Neoclovene, has been found to induce apoptosis in tumor cells, especially when combined with cholesterol. This could provide a framework for understanding the potential anti-tumor applications of beta-Neoclovene (Mullauer et al., 2009).

Beta-Lapachone in Lung Cancer Therapy

Beta-lapachone, used in nanotherapeutics for lung cancer, could provide a parallel for how beta-Neoclovene might be used in similar nanomedical applications (Blanco et al., 2010).

Embryonic Stem Cell Therapy for Diabetes

Research on the genetic manipulation of stem cells for beta-cell creation as a potential cure for diabetes might offer insights into how beta-Neoclovene could impact stem cell therapy in diabetes management (Wainwright et al., 2007).

Molecular Imaging of Tumors

Molecular imaging techniques, including the use of alpha(nu)beta3-targeted nanoparticles, offer a perspective on how beta-Neoclovene could be used in early tumor detection and characterization (Winter et al., 2003).

properties

CAS RN

56684-96-9

Product Name

beta-Neoclovene

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

6,8,8-trimethyl-2-methylidenetricyclo[5.2.2.01,6]undecane

InChI

InChI=1S/C15H24/c1-11-6-5-8-14(4)12-7-9-15(11,14)10-13(12,2)3/h12H,1,5-10H2,2-4H3

InChI Key

BUDWHMNUSAOQBI-UHFFFAOYSA-N

SMILES

CC1(CC23CCC1C2(CCCC3=C)C)C

Canonical SMILES

CC1(CC23CCC1C2(CCCC3=C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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